7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde
Description
Contextualization of Benzo[d]chemicalbook.combeilstein-journals.orgdioxole Derivatives in Contemporary Synthetic Strategies
In modern organic synthesis, benzo[d] chemicalbook.combeilstein-journals.orgdioxole derivatives are highly valued as versatile precursors. The dioxole ring increases the electron density of the aromatic system, facilitating electrophilic substitution reactions. nih.gov This enhanced reactivity, combined with the various transformations possible on the dioxole ring itself, makes these compounds attractive starting materials for the synthesis of complex molecules. They are frequently employed in the construction of alkaloids, flavonoids, and other biologically active compounds. The stability of the methylenedioxy bridge under many reaction conditions allows for selective transformations at other positions of the molecule.
Strategic Importance of Halogenated Aromatic Aldehydes in Organic Synthesis
Halogenated aromatic aldehydes are bifunctional compounds that serve as pivotal intermediates in organic synthesis. The aldehyde group is a versatile functional handle that can undergo a wide array of transformations, including oxidation, reduction, and conversion to alkenes, alkynes, and various heterocyclic systems. The halogen atom, particularly iodine, provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. beilstein-journals.orgresearchgate.net This dual reactivity allows for the sequential and regioselective introduction of different substituents, enabling the construction of highly functionalized aromatic systems from simple precursors. The carbon-iodine bond is the most reactive among the halogens in these catalytic cycles, making iodoaromatic compounds particularly valuable for efficient bond formation. mdpi.com
Academic and Research Significance of 7-Iodobenzo[d]chemicalbook.combeilstein-journals.orgdioxole-5-carbaldehyde as a Versatile Intermediate
7-Iodobenzo[d] chemicalbook.combeilstein-journals.orgdioxole-5-carbaldehyde, with its specific substitution pattern, represents a strategically important building block in organic synthesis. The placement of the iodo and formyl groups at positions 7 and 5, respectively, offers distinct opportunities for regioselective functionalization. The aldehyde at the 5-position can be used to build a side chain or be incorporated into a larger ring system, while the iodine at the 7-position provides a handle for the introduction of various aryl, alkyl, or alkynyl groups via cross-coupling reactions.
While specific research articles detailing the extensive use of 7-Iodobenzo[d] chemicalbook.combeilstein-journals.orgdioxole-5-carbaldehyde are not abundant in the public domain, its utility can be inferred from the reactivity of its isomers and related compounds. For instance, the analogous 6-bromo-1,3-benzodioxole-5-carboxaldehyde has been synthesized and utilized in palladium-catalyzed reactions. bldpharm.comhoffmanchemicals.com The increased reactivity of the carbon-iodine bond compared to the carbon-bromine bond suggests that the 7-iodo derivative would be an even more efficient substrate in such transformations.
The synthesis of this compound would likely involve the iodination of benzo[d] chemicalbook.combeilstein-journals.orgdioxole-5-carbaldehyde (piperonal). Direct iodination of aromatic aldehydes can be achieved using various reagents, such as iodine in the presence of an oxidizing agent. mdpi.com The directing effects of the formyl and methylenedioxy groups would influence the regioselectivity of this reaction.
Below are data tables for related halogenated benzo[d] chemicalbook.combeilstein-journals.orgdioxole-5-carbaldehydes to illustrate the typical physical and spectroscopic properties of this class of compounds.
Table 1: Physical Properties of Related Halogenated Benzo[d] chemicalbook.combeilstein-journals.orgdioxole-5-carbaldehydes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| 6-Bromobenzo[d] chemicalbook.combeilstein-journals.orgdioxole-5-carbaldehyde | 15930-53-7 | C₈H₅BrO₃ | 229.03 | 127-129 |
| 6-Iodobenzo[d] chemicalbook.combeilstein-journals.orgdioxole-5-carbaldehyde | 58343-53-6 | C₈H₅IO₃ | 276.03 | 102-105 hoffmanchemicals.com |
Table 2: Spectroscopic Data for a Related Compound: 7-iodo-4-methoxy-1H-indole-3-carbaldehyde
| Spectroscopic Data Type | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.13 (s, 1H), 10.31 (s, 1H), 7.98 (d, J = 3.1 Hz, 1H), 7.52 (d, J = 8.2 Hz, 1H), 6.64 (d, J = 8.2 Hz, 1H), 3.93 (s, 3H) rsc.org |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 186.5, 154.4, 139.2, 132.3, 123.0, 119.3, 116.4, 105.0, 67.5, 55.7 rsc.org |
| IR (cm⁻¹) | 3214, 2924, 1648, 1517, 1382, 1273, 1091, 972, 789, 636, 583, 419 rsc.org |
| HRMS (ESI) | m/z calculated for C₁₀H₉INO₂ [M + H]⁺: 301.9672; found 301.9673 rsc.org |
The potential applications of 7-Iodobenzo[d] chemicalbook.combeilstein-journals.orgdioxole-5-carbaldehyde as a versatile intermediate are significant. Its structure is amenable to the synthesis of complex natural products and their analogues. The strategic placement of the reactive functional groups allows for a modular approach to synthesis, where different fragments can be introduced in a controlled manner. This makes it a valuable tool for medicinal chemistry programs aimed at generating libraries of compounds for biological screening. Further research into the synthesis and reactivity of this specific compound is warranted to fully exploit its synthetic potential.
Properties
Molecular Formula |
C8H5IO3 |
|---|---|
Molecular Weight |
276.03 g/mol |
IUPAC Name |
7-iodo-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5IO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 |
InChI Key |
PRYDNEPQUGCULA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C=O)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Iodobenzo D 1 2 Dioxole 5 Carbaldehyde
Regioselective Iodination Strategies on Benzo[d]Current time information in Fortaleza, BR.orgsyn.orgdioxole-5-carbaldehyde Scaffolds
The regioselectivity of iodination on the piperonal ring is dictated by the electronic properties of the substituents. The electron-donating methylenedioxy group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing aldehyde group deactivates it. The positions ortho to the methylenedioxy group (C4 and C7) are electronically favored for substitution. However, the C7 position is sterically less hindered and electronically influenced by the para-directing effect of the C1 oxygen atom, making it a common target for regioselective iodination.
Direct Electrophilic Iodination Approaches
Direct electrophilic iodination involves the reaction of the aromatic ring with an electrophilic iodine source. The choice of iodinating reagent and reaction conditions is crucial for achieving high regioselectivity and yield.
N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine. orgsyn.org In the presence of a catalytic amount of a strong protic acid, such as trifluoroacetic acid (TFA), the reactivity of NIS is significantly enhanced. This combination has proven effective for the regioselective iodination of electron-rich aromatic compounds. Current time information in Fortaleza, BR.organic-chemistry.org
The reaction proceeds via the in-situ formation of a more potent electrophilic iodinating species, likely iodine trifluoroacetate, generated from the interaction between NIS and TFA. Current time information in Fortaleza, BR. This species then attacks the electron-rich piperonal ring. The substitution occurs preferentially at the C7 position, guided by the ortho,para-directing methylenedioxy group and the deactivating nature of the meta-directing aldehyde group. The methodology is characterized by mild reaction conditions, often at room temperature, and short reaction times, providing the desired iodo-aromatic compounds in excellent yields. Current time information in Fortaleza, BR.
While a specific study detailing the iodination of piperonal using this exact system is not prevalent, the established reactivity with structurally similar methoxy-substituted aromatics provides a strong basis for its application.
Table 1: Examples of Regioselective Iodination of Activated Arenes using NIS/TFA This table is based on data for substrates analogous to Benzo[d] Current time information in Fortaleza, BR.orgsyn.orgdioxole-5-carbaldehyde to demonstrate the methodology's effectiveness.
| Substrate (Analog) | Product | Reaction Time | Yield (%) |
| Anisole | 4-Iodoanisole | 5 min | 98 |
| 1,2-Dimethoxybenzene | 4-Iodo-1,2-dimethoxybenzene | 10 min | 99 |
| 1,3-Dimethoxybenzene | 4-Iodo-1,3-dimethoxybenzene | 5 min | 99 |
Source: Adapted from Castanet, A.-S. et al., Tetrahedron Letters, 2002. Current time information in Fortaleza, BR.
Iodocyclization reactions utilize molecular iodine to induce the cyclization of an unsaturated precursor onto an aromatic ring, incorporating an iodine atom in the process. This methodology is a powerful tool for the synthesis of complex heterocyclic structures. However, for the specific synthesis of 7-Iodobenzo[d] Current time information in Fortaleza, BR.orgsyn.orgdioxole-5-carbaldehyde from a piperonal-based scaffold, the application of iodocyclization methodologies is not a commonly reported or established synthetic route in the surveyed scientific literature. Such a strategy would require a substrate with a suitably positioned unsaturated side chain, which is not inherent to the parent piperonal structure.
1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a stable, solid reagent that serves as a powerful electrophilic iodinating agent, comparable in reactivity to molecular iodine but more convenient to handle. organic-chemistry.org It is particularly effective for the iodination of aromatic compounds that are deactivated or moderately activated.
The reactivity of DIH can be significantly enhanced in the presence of strong acids. When dissolved in sulfuric acid, DIH generates a highly reactive "superelectrophilic" iodine species that can iodinate even electron-deficient aromatic rings at low temperatures. This potent system allows for the controlled introduction of iodine onto aromatic scaffolds. For electron-rich substrates like piperonal, the reaction conditions would need to be carefully controlled to avoid polyiodination. While specific procedural details for the iodination of piperonal using DIH are not extensively documented, the known reactivity of DIH suggests its potential for this transformation, likely providing the C7-iodinated product under optimized acidic conditions.
Iodination via Organometallic Precursors
An alternative to direct electrophilic attack is the use of organometallic intermediates, which allows for highly regioselective functionalization of the aromatic ring. This approach involves the initial formation of a carbon-metal bond at the desired position, followed by quenching with an iodine source.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic rings. wikipedia.org The methodology relies on a "directing metalation group" (DMG) that coordinates to an organolithium base (such as n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. baranlab.org
In the case of benzo[d] Current time information in Fortaleza, BR.orgsyn.orgdioxole-5-carbaldehyde, the two oxygen atoms of the methylenedioxy group can act as a directing group, guiding lithiation to the ortho C7 position. However, the acidic proton of the aldehyde group is incompatible with the strongly basic organolithium reagents. To overcome this, the aldehyde must be protected. A highly effective strategy is the in-situ transient protection of the aldehyde by reacting it with a lithium amide, such as lithium N-isopropylcyclohexylamide. harvard.edu The resulting α-amino alkoxide is not only a protecting group but also a highly effective DMG.
The synthetic sequence involves:
In-situ Protection/Complexation: The piperonal substrate is treated with a lithium amide base at low temperatures (e.g., -78 °C). The base adds to the aldehyde carbonyl, forming a lithium α-amino alkoxide intermediate.
Directed ortho-Lithiation: A second equivalent of an organolithium base, typically sec-butyllithium in the presence of a ligand like TMEDA (tetramethylethylenediamine), is added. The α-amino alkoxide group directs the deprotonation specifically to the C7 position, forming an aryllithium species.
Iodination: The reaction is quenched with an electrophilic iodine source, such as molecular iodine (I₂). The iodine atom replaces the lithium, yielding the 7-iodinated product upon aqueous workup, which also regenerates the aldehyde functionality. orgsyn.org
This protocol offers exceptional regioselectivity, providing a reliable route to 7-Iodobenzo[d] Current time information in Fortaleza, BR.orgsyn.orgdioxole-5-carbaldehyde, which is otherwise challenging to obtain through classical electrophilic substitution methods due to potential side reactions or lack of selectivity.
Boron-Mediated Iodination Strategies
A powerful method for the regioselective introduction of iodine onto an aromatic ring involves a boron-to-iodine exchange. This strategy hinges on the initial formation of an arylboronic acid or ester derivative, which is then subjected to iodination. The C-B bond is selectively cleaved and replaced by a C-I bond, often with high efficiency and control over the position of the incoming iodine atom.
The general pathway involves two key steps:
Borylation: An appropriate benzo[d] chemistrysteps.comwikipedia.orgdioxole precursor is converted into a boronic acid or ester derivative. This can be achieved through various methods, including iridium-catalyzed C-H borylation or lithium-halogen exchange followed by quenching with a borate ester.
Iodinolysis: The resulting organoboron compound is then treated with an iodinating agent. A common and effective method is the use of molecular iodine (I₂) in the presence of a base, such as potassium carbonate (K₂CO₃).
This two-step sequence provides a reliable route to vicinally diiodinated polycyclic aromatic hydrocarbons from their corresponding diborylated precursors, demonstrating the utility of boron/iodine exchange in complex molecule synthesis orgsyn.org. The high fidelity of this transformation allows for precise control over the final product's structure.
Table 1: Representative Boron-Mediated Iodination Reaction
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Diborylated PAH | I₂, K₂CO₃, CH₃CN | Diiodinated PAH | Varies | orgsyn.org |
Oxidative Iodination Reactions for Aromatic Functionalization
Direct iodination of electron-rich aromatic compounds like benzo[d] chemistrysteps.comwikipedia.orgdioxole-5-carbaldehyde (piperonal) can be achieved through oxidative methods. These reactions utilize a source of iodide (I⁻), which is oxidized in situ to a more electrophilic iodine species (like I⁺) that can then attack the aromatic ring.
A variety of oxidizing systems can be employed. A common approach involves using molecular iodine (I₂) or an iodide salt (e.g., KI, NaI) in combination with an oxidant. Environmentally friendly methodologies have been developed that use oxidants like hydrogen peroxide (H₂O₂) or even air, often with a catalyst mdpi.commdma.ch. For instance, an aerobic oxidative iodination can be catalyzed by sodium nitrite in an acidic medium mdma.ch.
In a laboratory setting, a straightforward method for the iodination of a structurally similar compound, vanillin, uses sodium iodide and household bleach (a source of sodium hypochlorite, NaOCl) youtube.com. The hypochlorite acts as the oxidant, generating the electrophilic iodine species that substitutes onto the activated aromatic ring. Given the structural and electronic similarity between vanillin and piperonal, this method is directly applicable. The reaction is typically performed in an alcohol solvent and cooled to control the reaction rate.
Table 2: Oxidative Iodination of Vanillin (Analogue)
| Substrate | Iodinating Agent | Oxidant | Solvent | Key Steps |
|---|
Synthetic Routes Involving Strategic Functional Group Interconversions
Conversion of Halogenated Benzo[d]chemistrysteps.comwikipedia.orgdioxole-5-carbaldehydes (e.g., Bromo- or Chloro-Analogues) to Iodinated Derivatives
A highly effective and common strategy is to start with a more readily available halogenated precursor, such as 6-Bromobenzo[d] chemistrysteps.comwikipedia.orgdioxole-5-carbaldehyde (6-bromopiperonal), and convert the existing halogen to iodine. This compound is commercially available and serves as an excellent starting material sigmaaldrich.comnih.govtcichemicals.com.
The direct replacement of one halogen for another on an aromatic ring is known as the Finkelstein reaction. While traditionally used for alkyl halides, analogous transformations for aryl halides have been developed. The conversion of an aryl bromide or chloride to an aryl iodide is thermodynamically favorable.
Copper-Catalyzed Finkelstein Reaction: A mild and general method for converting aryl bromides into the corresponding iodides is catalyzed by copper(I) iodide (CuI). The reaction typically involves heating the aryl bromide with sodium iodide (NaI) in the presence of a catalytic amount of CuI and a ligand, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, in a solvent like dioxane wikipedia.org. This method is compatible with a wide variety of functional groups.
Photo-Induced Finkelstein Reaction: A metal-free alternative involves a photo-induced halogen exchange. Aryl bromides can be converted to aryl iodides by irradiation with UV light in the presence of sodium iodide. The reaction can be significantly promoted by a catalytic amount of molecular iodine wikipedia.orgcambridge.org. This process is conducted under exceptionally mild conditions, often at room temperature in a solvent like acetonitrile (B52724) wikipedia.orgcambridge.org.
Palladium catalysts are highly effective for a vast range of cross-coupling reactions, including those that can achieve halogen exchange. While direct exchange is less common than other couplings, mechanistic studies have shown that dinuclear palladium(I) complexes can readily react with aryl iodides to yield aryl bromides, indicating the feasibility of the reverse reaction under appropriate conditions wikipedia.orgcambridge.org. More practically, palladium-catalyzed protocols have been developed for the direct iodination of C-H bonds, but they are also instrumental in coupling reactions that can be adapted for halogen exchange, often involving an oxidative addition/reductive elimination cycle. For instance, palladium catalysts with specific ligands like BippyPhos are effective in the cross-coupling of aryl bromides, chlorides, and iodides with various nucleophiles nih.gov.
Table 3: Halogen Exchange Methodologies for Aryl Halides
| Method | Catalyst / Conditions | Halogen Source | Substrate | Product | Reference |
|---|---|---|---|---|---|
| Copper-Catalyzed | CuI, Ligand, 110°C | Sodium Iodide | Aryl Bromide | Aryl Iodide | wikipedia.org |
| Photo-Induced | UV light, I₂ (cat.), RT | Sodium Iodide | Aryl Bromide | Aryl Iodide | wikipedia.orgcambridge.org |
Formylation of Pre-Iodinated Benzo[d]chemistrysteps.comwikipedia.orgdioxoles
An alternative synthetic route involves introducing the aldehyde (formyl) group onto a benzo[d] chemistrysteps.comwikipedia.orgdioxole ring that already contains the iodine atom. The starting material for this approach would be 5-Iodo-1,3-benzodioxole. The electron-donating nature of the methylenedioxy group activates the aromatic ring towards electrophilic aromatic substitution, such as formylation.
Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds chemistrysteps.comname-reaction.comwikipedia.org. The reaction employs a Vilsmeier reagent, which is typically formed by the reaction of a substituted formamide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) wikipedia.orgnrochemistry.com. The resulting electrophilic iminium salt attacks the activated aromatic ring. Subsequent aqueous workup hydrolyzes the intermediate to yield the aryl aldehyde name-reaction.comwikipedia.org. For 5-Iodo-1,3-benzodioxole, the formylation is expected to occur at the C-6 position (ortho to the iodine and para to the ether-like oxygen), which after renumbering according to IUPAC rules for the final product, corresponds to the desired aldehyde at the C-5 position.
Duff Reaction: The Duff reaction is another method for the formylation of activated aromatic compounds, particularly phenols wikipedia.orgcore.ac.uk. It uses hexamine (hexamethylenetetramine) as the formyl carbon source in an acidic medium like glycerol/boric acid or trifluoroacetic acid wikipedia.orgmdma.ch. The reaction proceeds through the formation of an iminium ion which acts as the electrophile. Formylation typically occurs at the position ortho to the most activating group wikipedia.org. While less common for non-phenolic substrates, modified Duff conditions can work on less activated rings mdma.ch.
Table 4: Common Formylation Reactions for Activated Arenes
| Reaction Name | Reagents | Key Features |
|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | Mild conditions, suitable for a wide range of electron-rich aromatics and heterocycles. chemistrysteps.comwikipedia.org |
| Duff Reaction | Hexamine, Acid | Primarily for phenols, directs formylation ortho to the hydroxyl group. wikipedia.orgcore.ac.uk |
Reductive Carbonylation of Aryl Iodides to Aldehydes
Reductive carbonylation is a powerful transformation in organic synthesis that introduces a carbonyl group into a molecule. thalesnano.com This method is particularly effective for converting aryl iodides into the corresponding aromatic aldehydes. nih.govtandfonline.com The process typically involves a transition-metal catalyst, a source of carbon monoxide (CO), and a reducing agent. nih.gov For the synthesis of 7-Iodobenzo[d] rsc.orgnih.govdioxole-5-carbaldehyde, this strategy would conceptually start from a di-iodinated precursor, 5,7-diiodobenzo[d] rsc.orgnih.govdioxole, and selectively carbonylate the 5-position.
Various catalytic systems have been developed to facilitate this transformation with high efficiency and functional group tolerance. nih.govtandfonline.com Palladium-based catalysts are common, but systems employing other metals like rhodium and manganese have also proven effective. nih.govtandfonline.com A rhodium-based system, for instance, composed of RhCl3·3H2O, PPh3 as a ligand, and Et3N as a base, has been used for the reductive carbonylation of aryl iodides with syngas (a mixture of CO and H2) under relatively mild conditions. nih.gov Similarly, manganese-catalyzed protocols have been developed that proceed with high selectivity in the absence of an additional ligand. tandfonline.com
A study on the reductive carbonylation of 5-iodobenzo[d] rsc.orgnih.govdioxole, a structurally related substrate, highlights the practical application of this methodology. unive.it This research employed both homogeneous and heterogeneous palladium catalysts to achieve the desired aldehyde. unive.it
Table 1: Comparison of Catalytic Systems for Reductive Carbonylation of Aryl Iodides
| Catalyst | Ligand/Solvent | Reductant (Hydride Source) | CO Source | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| RhCl3·3H2O | PPh3 / DMA | H2 | CO gas (5 bar) | 90 °C, 12 h | Good to Excellent | nih.gov |
| Pd(OAc)2 | None / PEG-400 | Et3SiH | CO gas | Ambient Temp. & Pressure | Up to 92% | organic-chemistry.org |
| MnCl2 | None | Hydrosilanes | CO gas | Mild Conditions | Good | tandfonline.com |
| Pd(OAc)2 | None / Toluene | Potassium Formate | COgen (CO surrogate) | 80 °C | Not specified | researchgate.net |
One-Carbon Homologation and Insertion Methodologies
One-carbon homologation refers to a class of reactions that extend a carbon chain by a single carbon atom. rsc.orgrsc.org In the context of aldehyde synthesis, these methodologies can be challenging but offer alternative synthetic routes. rsc.org While often used to convert an existing aldehyde into a different functional group (like an amide or carboxylic acid), the principles can be adapted for the synthesis of aldehydes themselves. rsc.orgorganic-chemistry.org
For instance, a synthetic strategy could involve a precursor molecule on the benzodioxole ring that is then converted to the aldehyde function through a one-carbon insertion. Methodologies have been developed for the one-carbon homologation of aldehydes to amides and carboxylic acids using reagents like 1,2-dibromobenzotriazolylalkanes or via trichloromethyl carbinol intermediates. rsc.orgorganic-chemistry.org A rhodium-catalyzed methylenation-hydrogenation cascade process has also been described for the homologation of aldehydes and ketones to alkanes, demonstrating the versatility of these transformations. organic-chemistry.org While not a direct route to 7-Iodobenzo[d] rsc.orgnih.govdioxole-5-carbaldehyde, these methods represent a toolkit for manipulating carbon frameworks that could be integrated into a multi-step synthesis.
Employment of Protecting Group Chemistry for Aldehyde Stability During Iodination
In multi-step syntheses, it is often necessary to protect a reactive functional group to prevent it from interfering with a subsequent reaction. wikipedia.org If the synthesis of 7-Iodobenzo[d] rsc.orgnih.govdioxole-5-carbaldehyde were to proceed by introducing the iodine atom onto a molecule that already contains the aldehyde group (e.g., benzo[d] rsc.orgnih.govdioxole-5-carbaldehyde), the aldehyde would need to be protected. libretexts.org
The most common protecting group for aldehydes is an acetal, typically formed by reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst. wikipedia.orgpressbooks.pub This converts the carbonyl group into a cyclic acetal, which is stable under neutral to strongly basic conditions and does not react with many reagents that would otherwise affect the aldehyde. libretexts.orgpressbooks.pub
Once the iodination step is complete, the protecting group can be easily removed by acidic hydrolysis, regenerating the aldehyde functional group. wikipedia.org This strategy ensures that the desired reaction occurs at the intended position on the aromatic ring without undesired side reactions at the aldehyde. pressbooks.pub Molecular iodine itself has been noted for its role in both the protection (acetalization) and deprotection of functional groups, sometimes under microwave irradiation to accelerate the process. researchgate.net
Sustainable and Catalytic Approaches in the Synthesis of 7-Iodobenzo[d]rsc.orgnih.govdioxole-5-carbaldehyde
Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that are safer, more efficient, and environmentally benign. nih.gov
Development and Application of Recyclable Catalytic Systems
A key aspect of green chemistry is the use of catalysts that can be easily recovered and reused, minimizing waste and cost. mdpi.com In the context of reductive carbonylation, significant progress has been made in developing recyclable heterogeneous catalysts. unive.it
For the carbonylation of 5-iodobenzo[d] rsc.orgnih.govdioxole, researchers have successfully used catalysts with low metal content, such as 0.3% Pd/Al2O3 and even a palladium-free 1% Cu/Al2O3 system. unive.it These solid-supported catalysts can be recovered from the reaction mixture by simple filtration and have been shown to be reusable for multiple reaction cycles. unive.itorganic-chemistry.org The stability and morphology of these catalysts before and after use have been characterized by techniques like FE-SEM, EDS, and TEM spectroscopy. unive.it The development of such systems, including palladium nanoparticles generated in situ, which can be recycled for up to eight cycles with minimal metal leaching, represents a significant step towards more sustainable industrial processes. organic-chemistry.org
Gas-Free Carbonylation Protocols for Aldehyde Synthesis
The use of carbon monoxide gas in laboratory and industrial settings presents significant safety hazards due to its toxicity and flammability. orgsyn.org To address this, "gas-free" carbonylation protocols have been developed that utilize CO surrogates—stable, non-gaseous compounds that release CO in situ. orgsyn.orgresearchgate.net
This approach avoids the need for specialized high-pressure equipment and mitigates the risks associated with handling CO gas. orgsyn.org A notable example is the use of formic acid, often in combination with an activator like propylphosphonic anhydride (T3P), as a CO source. unive.it This gas-free protocol has been successfully applied to the reductive carbonylation of 5-iodobenzo[d] rsc.orgnih.govdioxole. unive.it Other CO surrogates include phenyl formate and N-formylsaccharin. orgsyn.org Mechanistic studies suggest that these "CO-free" reactions may proceed through different pathways, such as a formyl mechanism, without the actual in-situ generation of free CO gas. nih.gov
Table 2: Examples of CO Surrogates for Gas-Free Carbonylation
| CO Surrogate | Description | Application | Reference |
|---|---|---|---|
| Formic Acid (HCOOH) | Inexpensive and stable liquid that can release CO upon decomposition. | Reductive carbonylation of aryl iodides. | unive.itresearchgate.net |
| Phenyl Formate | An aryl formate that serves as a practical CO source. | Aryloxycarbonylation of haloarenes. | orgsyn.org |
| N-Formylsaccharin | A stable, solid CO surrogate. | Generation of various carboxylic acid derivatives. | orgsyn.org |
Adherence to Green Chemistry Principles in Reaction Design and Solvent Selection
The synthesis of aromatic aldehydes, including 7-Iodobenzo[d] rsc.orgnih.govdioxole-5-carbaldehyde, can be designed to align with the principles of green chemistry. researchgate.netnih.gov This involves a holistic approach to reaction design, considering factors beyond just yield.
Key green chemistry considerations include:
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with safer alternatives. The gas-free carbonylation using formic acid instead of CO gas is a prime example. unive.itresearchgate.net
Energy Efficiency : Employing methods that reduce energy consumption, such as using highly active catalysts that allow for lower reaction temperatures or utilizing alternative energy sources like microwave irradiation or mechanochemistry (ball milling). nih.govscielo.org.mx
Catalysis : Using catalytic reagents in small amounts rather than stoichiometric reagents is inherently greener. mdpi.com The development of highly efficient and recyclable catalysts is central to this principle. unive.it
Waste Prevention : Designing syntheses to produce minimal waste. The use of recyclable catalysts and high-yield reactions contributes directly to this goal. nih.govunive.it
By integrating these principles, the synthesis of complex molecules like 7-Iodobenzo[d] rsc.orgnih.govdioxole-5-carbaldehyde can be achieved in a more sustainable and environmentally responsible manner. rsc.org
Applications in Advanced Organic Synthesis As a Building Block
Precursor for the Construction of Complex Aromatic and Heterocyclic Architectures
7-Iodobenzo[d] nih.govcam.ac.ukdioxole-5-carbaldehyde serves as a key starting material for the synthesis of a variety of complex aromatic and heterocyclic structures. The presence of the iodine atom at the 7-position is particularly significant as it allows for the introduction of diverse substituents through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Detailed research has demonstrated the utility of aryl iodides in constructing intricate molecular frameworks. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are commonly employed to couple aryl iodides with a wide array of partners. While specific studies detailing the extensive use of 7-Iodobenzo[d] nih.govcam.ac.ukdioxole-5-carbaldehyde in all these named reactions are not broadly available in publicly accessible literature, the known reactivity of the aryl iodide functional group makes it a highly probable substrate for such transformations.
The aldehyde group at the 5-position provides an additional site for elaboration. It can be readily converted into other functional groups or used in cyclization reactions to form heterocyclic rings. For example, condensation of the aldehyde with amines or active methylene (B1212753) compounds can lead to the formation of imines or α,β-unsaturated systems, which are precursors to various heterocyclic systems like isoquinolines, benzofurans, and others. The interplay between the reactivity of the iodo and aldehyde groups allows for sequential or one-pot transformations to build molecular complexity efficiently.
Table 1: Potential Cross-Coupling Reactions Utilizing the Iodo Group
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters | C-C | Biaryls, Arylalkenes |
| Heck | Alkenes | C-C | Stilbenes, Cinnamic acid derivatives |
| Sonogashira | Terminal alkynes | C-C | Arylalkynes |
| Buchwald-Hartwig | Amines, Amides | C-N | Arylamines, Arylamides |
| Stille | Organostannanes | C-C | Biaryls, Arylalkenes |
Role in the Synthesis of Diverse Functionalized Benzo[d]nih.govcam.ac.ukdioxole Derivatives
The inherent structure of 7-Iodobenzo[d] nih.govcam.ac.ukdioxole-5-carbaldehyde makes it an ideal precursor for a variety of functionalized benzo[d] nih.govcam.ac.ukdioxole derivatives. The benzo[d] nih.govcam.ac.ukdioxole moiety, also known as the methylenedioxyphenyl group, is a common structural motif found in many natural products and pharmacologically active compounds. The ability to introduce a wide range of functional groups at both the 5 and 7-positions of this scaffold is of significant interest in medicinal chemistry and materials science.
The aldehyde at the C-5 position can be transformed through a variety of well-established synthetic methods. For example, oxidation of the aldehyde yields the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Reduction of the aldehyde provides a primary alcohol, which can be further functionalized. Nucleophilic addition to the aldehyde with organometallic reagents leads to secondary alcohols.
The iodine at the C-7 position, as previously mentioned, is a key feature for diversification. Through cross-coupling reactions, various aryl, heteroaryl, alkyl, and amino groups can be introduced. This dual functionalization strategy allows for the systematic modification of the benzo[d] nih.govcam.ac.ukdioxole core, enabling the exploration of structure-activity relationships in drug discovery programs.
Table 2: Transformations of the Aldehyde Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Grignard Reaction | RMgX | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reductive Amination | RNH₂, NaBH₃CN | Secondary/Tertiary Amine |
Utilization in Scaffold Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. 7-Iodobenzo[d] nih.govcam.ac.ukdioxole-5-carbaldehyde is a promising starting material for DOS due to its two distinct and orthogonally reactive functional groups. This allows for the generation of a library of compounds with variations at both the C-5 and C-7 positions.
In a typical DOS approach, the aldehyde and iodo groups can be reacted in a sequential or parallel manner with a variety of building blocks. For example, a set of different boronic acids could be coupled at the C-7 position via the Suzuki reaction, followed by a series of different amines being introduced at the C-5 position through reductive amination. This two-dimensional diversification strategy can rapidly generate a large and diverse library of compounds from a single starting material.
Combinatorial chemistry also benefits from such versatile building blocks. Solid-phase synthesis methodologies can be employed, where the benzo[d] nih.govcam.ac.ukdioxole scaffold is attached to a solid support, allowing for efficient reaction and purification steps. The aldehyde could be used as a handle to attach the molecule to a resin, followed by diversification at the iodo position. Alternatively, the iodo-aryl group could be used in a palladium-catalyzed coupling to a resin-bound substrate.
Integration into Multi-Component Reaction Sequences for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The aldehyde functionality of 7-Iodobenzo[d] nih.govcam.ac.ukdioxole-5-carbaldehyde makes it a suitable component for several important MCRs.
For instance, it can participate as the aldehyde component in the Ugi and Passerini reactions. In an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The use of 7-Iodobenzo[d] nih.govcam.ac.ukdioxole-5-carbaldehyde in such a reaction would lead to a complex product bearing the iodinated benzo[d] nih.govcam.ac.ukdioxole moiety, with the iodo group available for further post-MCR modifications via cross-coupling reactions. This combination of MCRs and subsequent functionalization is a highly efficient strategy for generating molecular complexity.
Similarly, in a Passerini three-component reaction, an aldehyde, a carboxylic acid, and an isocyanide combine to form an α-acyloxy amide. The integration of 7-Iodobenzo[d] nih.govcam.ac.ukdioxole-5-carbaldehyde into these and other MCRs, such as the Biginelli or Hantzsch reactions (with appropriate modifications), provides a rapid and efficient route to libraries of complex molecules built around the benzo[d] nih.govcam.ac.ukdioxole core.
Table 3: Potential Multi-Component Reactions
| Reaction Name | Other Components | Key Product Feature |
|---|---|---|
| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |
| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy amide |
| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |
Comprehensive Spectroscopic and Structural Elucidation of 7 Iodobenzo D 1 2 Dioxole 5 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 7-Iodobenzo[d] sigmaaldrich.comrsc.orgdioxole-5-carbaldehyde, various NMR methods are essential for a complete structural assignment.
Proton (¹H) NMR for Chemical Shift Analysis and Proton-Proton Coupling
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons. In the case of 7-Iodobenzo[d] sigmaaldrich.comrsc.orgdioxole-5-carbaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the two protons of the methylenedioxy group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal the connectivity between adjacent protons.
However, specific experimental ¹H NMR data, including chemical shifts and coupling constants for 7-Iodobenzo[d] sigmaaldrich.comrsc.orgdioxole-5-carbaldehyde, are not available in the reviewed scientific literature.
Carbon (¹³C) NMR for Carbon Skeleton Analysis and Hybridization
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for 7-Iodobenzo[d] sigmaaldrich.comrsc.orgdioxole-5-carbaldehyde would be expected to display eight distinct signals, corresponding to each unique carbon atom in the structure: the carbonyl carbon of the aldehyde, the five carbons of the benzene (B151609) ring (one of which is bonded to the iodine atom), and the carbon of the methylenedioxy bridge. The chemical shifts would provide insight into the hybridization and electronic state of each carbon atom.
Detailed experimental ¹³C NMR spectral data for 7-Iodobenzo[d] sigmaaldrich.comrsc.orgdioxole-5-carbaldehyde is not present in the available literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Connectivity and Confirming Structure
Two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, confirming the positions of the two adjacent aromatic hydrogens.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the placement of the aldehyde and iodo substituents on the benzodioxole framework.
A comprehensive analysis using these 2D NMR techniques would be required for the definitive structural confirmation of 7-Iodobenzo[d] sigmaaldrich.comrsc.orgdioxole-5-carbaldehyde. However, specific experimental data from COSY, HSQC, or HMBC experiments for this compound could not be located in the surveyed literature.
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 7-Iodobenzo[d] sigmaaldrich.comrsc.orgdioxole-5-carbaldehyde, the exact mass has been determined using Time-of-Flight (TOF) mass spectrometry with Electrospray Ionization (ES+). The calculated mass for the protonated molecule ([M+H]⁺) with the formula C₈H₆O₃I was found to be 276.9356, which is in excellent agreement with the experimentally observed mass of 276.9357. nih.gov This data confirms the elemental composition of the compound.
| Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
|---|---|---|---|---|
| C₈H₅IO₃ | [M+H]⁺ | 276.9356 | 276.9357 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is commonly used to identify individual components in a mixture, assess the purity of a substance, and determine its fragmentation pattern upon electron ionization. A GC-MS analysis of 7-Iodobenzo[d] sigmaaldrich.comrsc.orgdioxole-5-carbaldehyde would provide its retention time, which is characteristic under specific chromatographic conditions, and a mass spectrum that could be used for identification and comparison with spectral libraries.
Specific GC-MS analysis reports or fragmentation data for 7-Iodobenzo[d] sigmaaldrich.comrsc.orgdioxole-5-carbaldehyde are not documented in the publicly available scientific sources reviewed.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Complex Reaction Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is indispensable for the analysis of complex reaction mixtures, allowing for the identification and quantification of 7-Iodobenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde, as well as any intermediates, byproducts, and unreacted starting materials.
In a typical LC-MS analysis of a synthesis mixture containing 7-Iodobenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde, a reversed-phase column would likely be employed, using a gradient elution with solvents such as water and acetonitrile (B52724), often with additives like formic acid to improve ionization. The eluent from the LC column is then introduced into the mass spectrometer.
Electrospray ionization (ESI) is a common ionization technique for a molecule like 7-Iodobenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde. In positive ion mode, the protonated molecule ([M+H]⁺) would be expected at a mass-to-charge ratio (m/z) of approximately 276.9. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For instance, the calculated exact mass of C₈H₅IO₃ is 275.9334.
Further structural information can be obtained using tandem mass spectrometry (MS/MS). By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced, which can help to confirm the structure of the molecule.
Table 1: Illustrative LC-MS Parameters for the Analysis of 7-Iodobenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Mass Range | 50-500 m/z |
| Expected [M+H]⁺ | ~276.9 m/z |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: For 7-Iodobenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde, the IR spectrum would be expected to show characteristic absorption bands corresponding to its specific functional groups. The most prominent peaks would include:
Aldehyde C=O stretch: A strong, sharp band typically appearing in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring would shift this to a lower wavenumber compared to a non-conjugated aldehyde.
Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
C-O stretches: Strong bands from the dioxole ring and the ether linkages, typically in the 1000-1300 cm⁻¹ region.
C-I stretch: A weak band expected in the far-infrared region, typically around 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Due to the presence of the aromatic ring, strong signals for the ring breathing modes would be expected. The C=O stretch would also be Raman active. While detailed experimental Raman data for the target compound is not available, data for a similar compound, 7-Methoxybenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde, has been reported and can be used for illustrative comparison. nih.gov
Table 2: Expected IR Absorption Bands for 7-Iodobenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O | Stretch | 1680 - 1700 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Dioxole C-O | Stretch | 1000 - 1300 | Strong |
| C-I | Stretch | 500 - 600 | Weak |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method offers unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for 7-Iodobenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde has not been reported in publicly accessible databases, the crystallographic data for a closely related compound, 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde, illustrates the type of detailed information that can be obtained. nih.gov For this analogue, the analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The study provided precise cell parameters (a, b, c, and β) and detailed the intramolecular and intermolecular hydrogen bonding interactions that stabilize the crystal packing. nih.gov
A similar analysis for 7-Iodobenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde would be expected to yield a detailed structural model, confirming the planarity of the benzodioxole ring system and providing insight into how the iodine and aldehyde substituents influence the crystal packing through various intermolecular forces, such as halogen bonding or dipole-dipole interactions.
Table 3: Illustrative Crystallographic Data Based on the Analogous 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde nih.gov
| Parameter | Example Value |
| Chemical Formula | C₈H₆O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.4916 (3) |
| b (Å) | 12.8242 (7) |
| c (Å) | 16.7122 (8) |
| β (°) | 96.258 (3) |
| Volume (ų) | 1382.99 (12) |
| Z | 8 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.
The UV-Vis spectrum of 7-Iodobenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde is expected to show characteristic absorption bands arising from π → π* transitions within the conjugated aromatic system. The presence of the aldehyde group and the iodine atom as substituents on the benzodioxole ring will influence the position and intensity of these absorption maxima (λmax). The conjugation of the aldehyde with the aromatic ring is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the unsubstituted benzodioxole.
A typical analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, and measuring its absorbance over a range of wavelengths (typically 200-400 nm). The resulting spectrum would be a plot of absorbance versus wavelength.
Table 4: Expected UV-Vis Absorption Data for 7-Iodobenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde
| Electronic Transition | Expected λmax (nm) | Solvent |
| π → π | ~230-260 | Ethanol/Acetonitrile |
| π → π | ~290-330 | Ethanol/Acetonitrile |
Other Advanced Spectroscopic and Chromatographic Techniques (e.g., UPLC, HPLC) for Characterization and Purification
Beyond the techniques already discussed, other advanced chromatographic methods are crucial for the characterization and, particularly, the purification of 7-Iodobenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution version, UPLC, are essential for assessing the purity of a sample and for preparative purification. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
For 7-Iodobenzo[d] nih.govbldpharm.comdioxole-5-carbaldehyde, a reversed-phase HPLC or UPLC method would be the standard approach. A C18 column with a mobile phase gradient of water and acetonitrile or methanol (B129727) would effectively separate the target compound from impurities. A UV detector, set to one of the compound's absorption maxima (e.g., ~300 nm), would be used for detection. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification when compared to a reference standard. UPLC offers the advantage of faster analysis times and improved resolution compared to traditional HPLC due to the use of smaller stationary phase particles.
These techniques are not only analytical but can also be scaled up for preparative chromatography to isolate the pure compound from a reaction mixture.
Table 5: Typical HPLC/UPLC Parameters for Purity Analysis
| Parameter | Value |
| Technique | UPLC / HPLC |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min (UPLC) / 1.0 mL/min (HPLC) |
| Detection | UV at λmax |
| Column Temperature | 45 °C |
Computational and Theoretical Investigations of 7 Iodobenzo D 1 2 Dioxole 5 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with accuracy.
Electronic Structure: For 7-Iodobenzo[d] researchgate.netsemanticscholar.orgdioxole-5-carbaldehyde, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would reveal how the iodine atom and the carbaldehyde group influence the geometry of the benzodioxole ring system. The electronic properties, such as the dipole moment and the distribution of electron density, could also be calculated to understand the molecule's polarity and regions susceptible to electrostatic interactions.
Molecular Orbital Analysis: A key output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy and location of the HOMO indicate the ability of the molecule to donate electrons. In this molecule, the HOMO would likely be distributed across the electron-rich aromatic ring and the dioxole group.
LUMO: The LUMO's energy and location signify the molecule's ability to accept electrons. The electron-withdrawing carbaldehyde group would be expected to significantly contribute to the LUMO, making the aldehydic carbon a potential site for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
Such analyses provide a quantitative basis for understanding the molecule's electronic behavior. researchgate.netsemanticscholar.orgnih.gov
| Parameter | Description | Predicted Significance for 7-Iodobenzo[d] researchgate.netsemanticscholar.orgdioxole-5-carbaldehyde |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; likely centered on the aromatic system. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; influenced by the carbaldehyde group. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |
| Dipole Moment (μ) | Measure of molecular polarity | Influences solubility and intermolecular interactions. |
| Electrostatic Potential Map | Visual representation of charge distribution | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
Computational Prediction of Reactivity and Potential Reaction Pathways
Building upon electronic structure calculations, computational methods can predict how and where a molecule is likely to react.
Reactivity Descriptors: DFT calculations can yield global reactivity descriptors such as electronegativity, chemical hardness, and softness. These values help in quantitatively assessing the molecule's reactivity. Local reactivity can be predicted using Fukui functions or maps of the molecular electrostatic potential, which identify the most likely sites for electrophilic and nucleophilic attack. For 7-Iodobenzo[d] researchgate.netsemanticscholar.orgdioxole-5-carbaldehyde, the aldehydic carbon is a predicted electrophilic site, while the aromatic ring is a potential site for electrophilic substitution, with the iodine and aldehyde groups acting as directing groups.
Reaction Pathway Modeling: Theoretical chemistry allows for the mapping of potential energy surfaces for chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can predict the most favorable reaction pathways. For instance, the mechanism of a nucleophilic addition to the carbaldehyde group or a cross-coupling reaction at the carbon-iodine bond could be computationally modeled to determine activation energies and reaction thermodynamics. This approach is invaluable for understanding reaction mechanisms and predicting product outcomes.
Conformational Analysis and Stereochemical Considerations through Molecular Modeling
Molecular modeling techniques are used to explore the different spatial arrangements (conformations) of a molecule and their relative energies.
For 7-Iodobenzo[d] researchgate.netsemanticscholar.orgdioxole-5-carbaldehyde, the primary focus of conformational analysis would be the orientation of the carbaldehyde group relative to the aromatic ring. While the benzodioxole system is largely planar and rigid, rotation around the bond connecting the aldehyde to the ring can lead to different conformers. Computational methods can calculate the potential energy barrier to this rotation. Identifying the lowest energy (most stable) conformer is essential, as the molecule's geometry influences its packing in a crystal lattice and its interaction with other molecules, such as enzymes or catalysts. This analysis helps in understanding the molecule's three-dimensional structure and its implications for its physical and chemical properties.
Theoretical Modeling of Interactions with Catalytic Species in Transition States
Many chemical transformations involving molecules like 7-Iodobenzo[d] researchgate.netsemanticscholar.orgdioxole-5-carbaldehyde rely on catalysts. Theoretical modeling is a powerful tool for elucidating the role of a catalyst by examining the transition state of the catalyzed reaction.
For example, in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling) at the C-I bond, computational models can be built to study the interaction between the 7-Iodobenzo[d] researchgate.netsemanticscholar.orgdioxole-5-carbaldehyde substrate and the palladium catalyst. DFT can be used to calculate the geometry and energy of the transition state for key steps like oxidative addition and reductive elimination. This modeling can reveal how the catalyst stabilizes the transition state, thereby lowering the activation energy. Understanding these interactions at an atomic level is crucial for explaining catalyst efficiency and selectivity, and for designing improved catalytic systems.
Development of Predictive Models for Guiding Synthetic Design and Optimization
The insights gained from the computational investigations described above can be integrated to develop predictive models that guide synthetic chemistry.
By understanding the electronic structure and reactivity of 7-Iodobenzo[d] researchgate.netsemanticscholar.orgdioxole-5-carbaldehyde and its potential reaction pathways, chemists can make more informed decisions in the laboratory. For example, computational predictions about regioselectivity in electrophilic aromatic substitution could guide the choice of reagents and reaction conditions to achieve a desired substituted product. Similarly, modeling the interaction with different catalysts can help in selecting the optimal catalyst for a specific transformation, potentially saving significant experimental time and resources. These predictive models form a bridge between theoretical understanding and practical application, accelerating the process of chemical synthesis and optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
